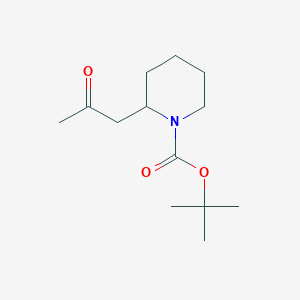

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate

Description

Systematic Nomenclature and IUPAC Conventions

The compound tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate is named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The root structure is piperidine, a six-membered azacyclohexane ring. The numbering begins at the nitrogen atom (position 1), with the 2-position bearing a 2-oxopropyl group (-CH2-C(O)-CH3). The tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen via a carboxylate linkage, yielding the full systematic name: tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate. This nomenclature distinguishes it from positional isomers, such as the 4-substituted analog tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C13H23NO3 , derived from the piperidine backbone (C5H11N), the Boc group (C4H9O2), and the 2-oxopropyl substituent (C3H6O). The molecular weight is 241.33 g/mol , calculated using atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00). Comparative analysis with similar piperidine derivatives reveals subtle weight variations due to substituent differences. For example, tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (C12H21NO3) has a molecular weight of 227.3 g/mol, reflecting the absence of the oxopropyl group.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C13H23NO3 | 241.33 |

| tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | 241.33 |

| tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | 227.30 |

Stereochemical Configuration and Isomerism

The stereochemistry of this compound is influenced by the chiral center at position 2 of the piperidine ring. The substituents at this position include the nitrogen atom (position 1), two methylene groups (positions 1 and 3), and the 2-oxopropyl group. This configuration creates a chiral environment, theoretically permitting two enantiomers (R and S). However, synthetic routes typically yield racemic mixtures unless asymmetric synthesis or chiral resolution is employed. In contrast, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate explicitly specifies an (S)-configuration at position 2, demonstrating the importance of stereochemical notation in distinguishing isomers.

Comparative Structural Analysis with Piperidine Derivatives

The structural uniqueness of this compound becomes evident when compared to other piperidine-based compounds:

- tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate : Features an ethoxy-oxoethyl group at position 2, increasing steric bulk and altering polarity (C14H25NO4, MW 271.35 g/mol).

- tert-Butyl 2-oxopiperazine-1-carboxylate : Replaces the piperidine ring with piperazine, introducing an additional nitrogen atom and modifying hydrogen-bonding potential (C9H16N2O3, MW 200.23 g/mol).

- 2,2-Dimethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester : Contains a 4-oxo group and geminal dimethyl substituents, reducing ring flexibility (C12H21NO3, MW 227.3 g/mol).

These comparisons highlight how substituent identity and position modulate physicochemical properties such as solubility, reactivity, and biological activity.

Crystallographic Data and Unit Cell Parameters

Crystallographic data for this compound remain unreported in the literature. However, related compounds provide insights into potential packing arrangements. For example, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate exhibits a density of 1.023 g/cm³ and a boiling point of 328.35°C , suggesting weak intermolecular forces typical of Boc-protected amines. Unit cell parameters for analogous piperidine derivatives often show monoclinic or orthorhombic symmetry, with hydrogen bonding between carbonyl groups and adjacent molecules influencing lattice stability.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-10(15)9-11-7-5-6-8-14(11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 |

InChI Key |

NWJDTOOVLHKKCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CCCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Lactone Activation : A lactone derivative (e.g., Formula III lactone) is reacted with a sulfonyl halide (Formula II-Su) in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

- Solvent System : Tetrahydrofuran (THF) or acetonitrile at 60–85°C for 8–24 hours.

- Yield : ~70–85% (estimated based on analogous protocols).

Example Protocol:

| Component | Details |

|---|---|

| Lactone substrate | Formula III lactone (1.0 equiv) |

| Sulfonyl halide | 2-Oxopropylsulfonyl chloride (1.2 equiv) |

| Base | Triethylamine (3.0 equiv) |

| Solvent | THF (anhydrous) |

| Temperature | 70°C, 12 hours |

| Workup | Aqueous extraction, column chromatography (hexane/ethyl acetate) |

Palladium-Catalyzed Cross-Coupling

This approach utilizes palladium catalysts to couple boronic esters with aryl halides, enabling modular piperidine functionalization.

Key Steps:

- Borylation : A boronic ester (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) is coupled with a 2-oxopropyl-containing aryl halide.

- Catalyst System : PdXPhosG2 (1 mol%) and 10% Pd/C (0.12 equiv) in 1,4-dioxane/water (4:1) at 80°C.

- Reduction : Ammonium formate in methanol reduces intermediates to yield the final product.

Example Protocol:

Copper-Mediated Radical Coupling

A photoredox approach enables C–H functionalization under mild conditions.

Key Steps:

- Substrate Preparation : tert-Butyl 4-iodopiperidine-1-carboxylate is reacted with a 2-oxopropyl donor (e.g., enone).

- Catalyst System : Cu(OTf)₂ (5 mol%) and ligand L1 (5 mol%) under 410 nm LED irradiation.

- Solvent : Tetrahydrofuran (THF) at 25°C for 24 hours.

Example Protocol:

Comparative Analysis of Methods

| Method | Catalyst System | Temperature | Time | Yield | Key Advantage |

|---|---|---|---|---|---|

| Lactone Ring-Opening | Tertiary amine base | 70°C | 12 h | ~80% | Scalable, minimal metal use |

| Pd-Catalyzed Coupling | PdXPhosG2/Pd/C | 80°C | 20 h | 95% | High regioselectivity |

| Cu-Mediated Radical | Cu(OTf)₂/L1 | 25°C | 24 h | 80% | Mild conditions, C–H activation |

Critical Considerations

- Solvent Choice : THF and acetonitrile are preferred for lactone reactions due to their polarity and boiling points.

- Catalyst Efficiency : Pd-based systems offer higher yields but require rigorous oxygen-free conditions.

- Green Chemistry : The copper-mediated method reduces energy consumption but depends on specialized equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Bioactive Compounds

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the realm of neuropharmacology. For instance, derivatives of this compound have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders .

2. Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development . This is particularly relevant given the rising concern over antibiotic resistance.

Material Science

3. Polymerization Initiators

In material science, this compound has been explored as a potential initiator for polymerization reactions. Its ability to generate free radicals under specific conditions makes it suitable for initiating the polymerization of various monomers, leading to the development of new materials with tailored properties . This application is particularly valuable in the production of specialty polymers used in coatings and adhesives.

Synthetic Organic Chemistry

4. Reaction Mechanisms

The compound has been utilized in various synthetic pathways due to its reactivity profile. It can participate in nucleophilic substitution reactions, enabling the formation of more complex structures. For example, researchers have successfully employed this compound in the synthesis of piperidine derivatives that are pivotal in drug discovery .

5. Case Studies

A notable case study involved the synthesis of a novel piperidine-based compound that demonstrated enhanced efficacy against certain cancer cell lines. The synthetic route utilized this compound as a key intermediate, showcasing its versatility and importance in developing therapeutic agents .

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of SSRIs | Potential antidepressant properties |

| Antimicrobial Activity | Derivatives tested against bacterial strains | Significant inhibition observed |

| Material Science | Polymerization initiator | Development of specialty polymers |

| Synthetic Organic Chemistry | Synthesis of complex piperidine derivatives | Enhanced efficacy against cancer cell lines |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate exhibit variations in substituents, which significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison with key analogs from the literature:

Structural and Functional Group Variations

- tert-Butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate (CAS 1522098-66-3): Replaces the linear 2-oxopropyl group with a 2-oxocyclopentyl substituent. The cyclic ketone introduces steric constraints and alters electronic properties compared to the linear chain in the target compound . Molecular Formula: C₁₅H₂₅NO₃; Molecular Weight: 267.37 .

- tert-Butyl 2-((cyclopropylamino)methyl)piperidine-1-carboxylate (CAS 1289386-32-8): Features a cyclopropylamino methyl group instead of a ketone. Molecular Formula: C₁₄H₂₅N₂O₂ .

- tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352491-37-2): Incorporates a pyridine ring with a cyclopropylamino substituent. The aromatic pyridine moiety may improve binding affinity to biological targets (e.g., enzymes or receptors) . Molecular Formula: C₁₈H₂₇N₃O₂; Molecular Weight: 317.4 .

tert-Butyl 2-(2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl)-2-(2-oxopropyl)pyrrolidine-1-carboxylate (Compound 8d) :

Comparative Data Table

*Inferred based on structural analysis; †Calculated from substituents in .

Research Findings and Implications

Reactivity and Synthetic Utility :

- The ketone in the target compound and tert-Butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate allows for versatile transformations (e.g., Grignard additions, reductive aminations) .

- Cyclopropane-containing analogs (e.g., CAS 1289386-32-8) are prized in drug discovery for their ability to improve metabolic stability and modulate conformational flexibility .

Biological Relevance :

- Pyridine-substituted derivatives (e.g., CAS 1352491-37-2) may exhibit enhanced interactions with biological targets due to aromatic π-stacking and hydrogen-bonding capabilities .

Applications in Alkaloid Synthesis :

- Complex analogs like Compound 8d () demonstrate the utility of such intermediates in constructing natural products with intricate frameworks .

Biological Activity

tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological disorders. This article explores its biological properties, mechanisms of action, and applications based on a comprehensive review of available literature.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl group, a 2-oxopropyl group, and a carboxylate ester. Its unique structural characteristics contribute to its reactivity and biological interactions.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 239.33 g/mol |

| Functional Groups | Piperidine ring, tert-butyl group, carbonyl group |

| Synthesis Method | Reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions |

The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors and enzymes involved in various neurological pathways. The compound is believed to modulate signaling pathways, influencing receptor activity and potentially providing therapeutic effects for conditions such as anxiety and depression.

Pharmacological Applications

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with molecular targets such as enzymes or receptors suggests a role in drug development aimed at treating conditions like Alzheimer's disease and other cognitive impairments.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit neuroprotective effects by inhibiting the release of pro-inflammatory cytokines in human macrophages, suggesting a mechanism for reducing neuroinflammation .

- Binding Affinity : Investigations into the binding affinity of similar piperidine derivatives to neurotransmitter receptors have shown promising results, indicating that modifications to the piperidine structure can enhance therapeutic efficacy.

Table 2: Summary of Biological Studies

Comparative Analysis with Similar Compounds

Comparative studies have been conducted with other piperidine derivatives to assess their biological activities. For instance:

Table 3: Comparison of Piperidine Derivatives

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 0.85 | Contains a bromomethyl group |

| tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | 0.85 | Features an acetyl group providing different reactivity |

| tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | 0.85 | Has an oxo group at a different position on the piperidine ring |

These comparisons underscore the uniqueness of this compound, particularly its specific functionalization that may confer distinct biological activities.

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl 2-(2-oxopropyl)piperidine-1-carboxylate, and how is purity validated?

The synthesis typically involves multi-step protocols, such as coupling reactions using tert-butyl-protected intermediates under inert atmospheres. For example, palladium-catalyzed cross-coupling or nucleophilic substitution may be employed, with purification via silica gel chromatography . Purity is verified using analytical techniques like HPLC (for quantification) and NMR spectroscopy (to confirm structural integrity and absence of impurities). Mass spectrometry (MS) further validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, NIOSH-certified respirators (e.g., P95 for low exposure) are recommended .

- Ventilation: Work in a fume hood to avoid inhalation of vapors or dust .

- Storage: Keep in tightly sealed containers away from heat, light, and incompatible materials (e.g., strong oxidizers) .

- Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is structural characterization performed using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve molecular geometry, bond lengths, and angles. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Discrepancies between experimental and computational models (e.g., DFT-optimized structures) are resolved by iterative refinement and validation using R-factors .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved?

Discrepancies often arise from crystal packing effects or solvent interactions. Strategies include:

- Hybrid Refinement: Combine SCXRD data with DFT calculations to adjust torsion angles and hydrogen bonding networks.

- Complementary Spectroscopy: Use 2D NMR (e.g., NOESY) to validate spatial arrangements in solution .

- Dynamic Simulations: Molecular dynamics (MD) simulations can model conformational flexibility missed in static crystallographic data .

Q. What strategies optimize yields in multi-step syntheses involving this compound?

- Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)₂ with XPhos ligands) to enhance coupling efficiency .

- Reaction Monitoring: Employ in-situ techniques like FTIR or LC-MS to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .

- Workflow Automation: Use flow chemistry to control exothermic reactions and improve reproducibility .

Q. What are the knowledge gaps in ecological impact assessments, and how can they be addressed?

Current safety data sheets (SDS) lack ecotoxicological data (e.g., biodegradability, bioaccumulation potential) . Proposed studies include:

- OECD 301 Tests: Aerobic biodegradation assays in activated sludge.

- Aquatic Toxicity Screening: Daphnia magna or algae growth inhibition tests.

- Soil Mobility Analysis: Column experiments to assess leaching potential .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.